molecular formula C16H14N4O2 B12448909 N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Cat. No.: B12448909
M. Wt: 294.31 g/mol
InChI Key: SPZBBIAPTSHBOS-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the pyridine-3-carbohydrazide moiety further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide typically involves the condensation of 1-ethyl-2-oxoindoline-3-carbaldehyde with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.

Scientific Research Applications

N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is studied for its potential use in drug development and as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The compound may inhibit the activity of certain enzymes involved in disease progression, leading to its therapeutic effects. Additionally, the pyridine-3-carbohydrazide moiety can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide
  • N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
  • N’-[(3Z)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2-propylpentanehydrazide

Uniqueness

N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, including the ethyl group at the indole core and the pyridine-3-carbohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)iminopyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-2-20-13-8-4-3-7-12(13)14(16(20)22)18-19-15(21)11-6-5-9-17-10-11/h3-10,22H,2H2,1H3

InChI Key

SPZBBIAPTSHBOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3

Origin of Product

United States

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